

Spectroscopic Analysis of 1,3,5-Benzenetricarbonyl Trichloride: A Technical Guide

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Compound of Interest

Compound Name: 1,3,5-Benzenetricarbonyl trichloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,5-Benzenetricarbonyl trichloride** (also known as trimesoyl chloride), a key reagent in the synthesis of dendrimers, covalent organic frameworks, and other advanced materials. This document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical workflows for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of **1,3,5-Benzenetricarbonyl trichloride** is critically supported by NMR and IR spectroscopy. The following tables summarize the key quantitative data available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the **1,3,5-Benzenetricarbonyl trichloride** molecule, its NMR spectra are relatively simple and highly characteristic.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.9 - 9.1	Singlet	Aromatic C-H

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~132 - 135	Aromatic C-H
~138 - 140	Aromatic C-COCl
~166 - 168	Carbonyl C=O

Note: Definitive peak assignments for the aromatic carbons may require advanced 2D NMR techniques. The carbonyl carbon signal is typically of lower intensity.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3,5-Benzenetricarbonyl trichloride** is dominated by the very strong absorption of the carbonyl (C=O) stretching vibration, which is characteristic of acid chlorides and appears at a high wavenumber.

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment
~3100 - 3000	Weak - Medium	Aromatic C-H Stretch
~1790 - 1750	Very Strong	C=O Stretch (Acid Chloride)
~1600, ~1450	Medium - Strong	Aromatic C=C Ring Stretch
~900 - 850	Strong	C-H Out-of-plane Bending
~750 - 700	Strong	C-Cl Stretch

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., neat, solution, or solid phase).

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality NMR and IR spectra of **1,3,5-Benzenetricarbonyl trichloride**.

NMR Spectroscopy Protocol

1. Sample Preparation:

- Caution: **1,3,5-Benzenetricarbonyl trichloride** is moisture-sensitive and corrosive. Handle in a fume hood and use dry glassware and solvents.
- Weigh approximately 10-20 mg of **1,3,5-Benzenetricarbonyl trichloride** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a dry, deuterated solvent (e.g., chloroform-d, CDCl_3). Ensure the solvent is from a fresh, sealed container to minimize water content.
- Gently swirl the vial to dissolve the solid completely. The solution should be clear and colorless to pale yellow.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube immediately to prevent atmospheric moisture contamination.

2. Instrument Parameters (^1H NMR):

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., CDCl_3).
- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

- Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 8-16 scans are typically sufficient.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A standard spectral width for proton NMR (e.g., -2 to 12 ppm).
 - Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl_3 at 7.26 ppm).
- Integrate the peaks and determine the multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

- Caution: Handle **1,3,5-Benzenetricarbonyl trichloride** in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
- Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
- Place a small amount of the solid **1,3,5-Benzenetricarbonyl trichloride** directly onto the center of the ATR crystal.
- Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
- Sample Scan:
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Apodization: Happ-Genzel is a suitable option.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Perform a baseline correction if necessary.
- Use the peak picking function to identify the wavenumbers of the major absorption bands.

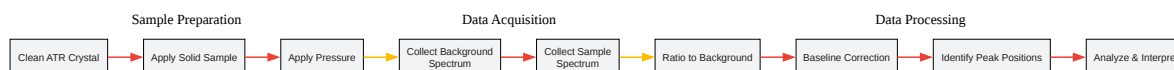
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis procedures.



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

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